(4E)-4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromobenzyl group, an oxazole ring, and a phenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzyl bromide with phenol in the presence of a base to form 4-[(4-bromobenzyl)oxy]phenol . This intermediate is then subjected to further reactions, including condensation and cyclization, to form the final oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The bromobenzyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-((E)-1-{2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups and structural features. The presence of the oxazole ring and the (E)-configuration of the methylene group contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H16BrNO3 |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
(4E)-4-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C23H16BrNO3/c24-19-12-10-16(11-13-19)15-27-21-9-5-4-8-18(21)14-20-23(26)28-22(25-20)17-6-2-1-3-7-17/h1-14H,15H2/b20-14+ |
InChI Key |
WQKUMKXXVLAECV-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)Br)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=C(C=C4)Br)C(=O)O2 |
Origin of Product |
United States |
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